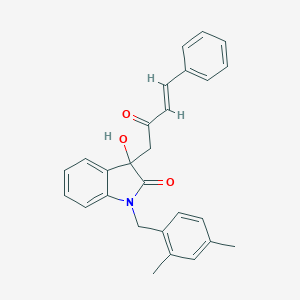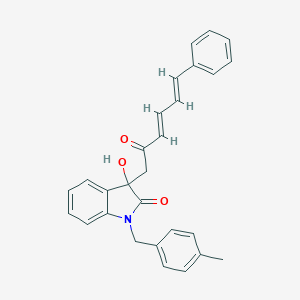
Cyclopropyl(2,3-dihydro-1,4-benzodioxin-6-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cyclopropyl(2,3-dihydro-1,4-benzodioxin-6-yl)methanone, also known as CP47, is a synthetic cannabinoid that was first synthesized in the 1970s. It is structurally similar to delta-9-tetrahydrocannabinol (THC), the main psychoactive component of cannabis. CP47 has been widely studied for its potential therapeutic applications, as well as its effects on the central nervous system.
作用機序
Cyclopropyl(2,3-dihydro-1,4-benzodioxin-6-yl)methanone acts on the endocannabinoid system, which is involved in regulating a variety of physiological processes, including pain, mood, and appetite. Specifically, Cyclopropyl(2,3-dihydro-1,4-benzodioxin-6-yl)methanone binds to cannabinoid receptors in the brain and other parts of the body, activating a cascade of signaling pathways that ultimately lead to its therapeutic effects.
Biochemical and Physiological Effects:
Cyclopropyl(2,3-dihydro-1,4-benzodioxin-6-yl)methanone has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6. Cyclopropyl(2,3-dihydro-1,4-benzodioxin-6-yl)methanone has also been shown to have analgesic effects, reducing pain by activating the endogenous opioid system. Additionally, Cyclopropyl(2,3-dihydro-1,4-benzodioxin-6-yl)methanone has been shown to have neuroprotective effects, protecting neurons from damage and promoting their survival.
実験室実験の利点と制限
Cyclopropyl(2,3-dihydro-1,4-benzodioxin-6-yl)methanone has several advantages for use in lab experiments. It is a highly potent and selective cannabinoid receptor agonist, meaning that it can be used to study the specific effects of cannabinoid receptor activation. However, Cyclopropyl(2,3-dihydro-1,4-benzodioxin-6-yl)methanone also has several limitations. It is difficult and expensive to synthesize, and its effects on the endocannabinoid system may not fully reflect the effects of natural cannabinoids.
将来の方向性
There are several future directions for research on Cyclopropyl(2,3-dihydro-1,4-benzodioxin-6-yl)methanone. One area of interest is its potential use in the treatment of chronic pain and other conditions. Further studies are needed to determine the optimal dosage and route of administration for Cyclopropyl(2,3-dihydro-1,4-benzodioxin-6-yl)methanone, as well as its long-term safety and efficacy. Another area of interest is the development of new synthetic cannabinoids with improved therapeutic properties. Finally, research is needed to better understand the mechanisms underlying Cyclopropyl(2,3-dihydro-1,4-benzodioxin-6-yl)methanone's effects on the endocannabinoid system, which could lead to the development of new drugs targeting this system.
合成法
Cyclopropyl(2,3-dihydro-1,4-benzodioxin-6-yl)methanone is synthesized through a multi-step process involving the reaction of cyclopropylmethyl magnesium bromide with 2,3-dihydro-1,4-benzodioxin-6-carboxaldehyde, followed by oxidation and purification steps. The synthesis of Cyclopropyl(2,3-dihydro-1,4-benzodioxin-6-yl)methanone is complex and requires specialized equipment and expertise.
科学的研究の応用
Cyclopropyl(2,3-dihydro-1,4-benzodioxin-6-yl)methanone has been studied extensively for its potential therapeutic applications. It has been shown to have anti-inflammatory, analgesic, and neuroprotective effects, making it a promising candidate for the treatment of a variety of conditions, including chronic pain, multiple sclerosis, and epilepsy. Cyclopropyl(2,3-dihydro-1,4-benzodioxin-6-yl)methanone has also been studied for its potential use in cancer treatment, as it has been shown to inhibit the growth of cancer cells in vitro.
特性
IUPAC Name |
cyclopropyl(2,3-dihydro-1,4-benzodioxin-6-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O3/c13-12(8-1-2-8)9-3-4-10-11(7-9)15-6-5-14-10/h3-4,7-8H,1-2,5-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNCHTHBKZOMDQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)C2=CC3=C(C=C2)OCCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O3 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.22 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclopropyl(2,3-dihydro-1,4-benzodioxin-6-yl)methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(2,4-dimethylbenzyl)-3-hydroxy-3-[2-(2-methoxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B252930.png)
![1-(2,4-dimethylbenzyl)-3-hydroxy-3-[2-oxo-2-(3-pyridinyl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B252933.png)
![3-[2-(2,4-dimethoxyphenyl)-2-oxoethyl]-1-(2,4-dimethylbenzyl)-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B252936.png)

![1-(2,4-dimethylbenzyl)-3-[2-(2-furyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B252939.png)

![5-chloro-3-hydroxy-3-[2-oxo-2-(2,4,5-trimethylphenyl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B252946.png)
![3-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]-5-chloro-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B252948.png)

![3-[2-(1-adamantyl)-2-oxoethyl]-3-hydroxy-1-(2-methylbenzyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B252951.png)
![1-(1,3-benzodioxol-5-ylmethyl)-3-[2-(4-chlorophenyl)-1-methyl-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B252956.png)
![1-(1,3-benzodioxol-5-ylmethyl)-3-hydroxy-3-[2-oxo-2-(2-pyridinyl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B252966.png)

![1-allyl-3-hydroxy-3-[2-(5-isopropyl-2-methylphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B252977.png)